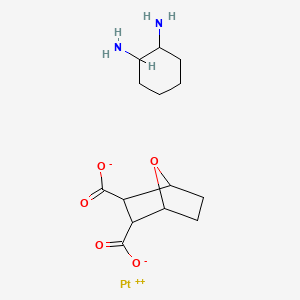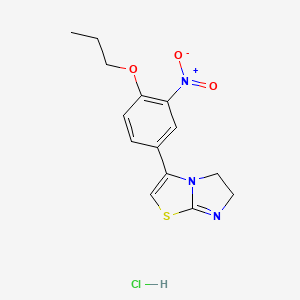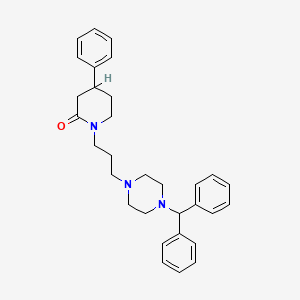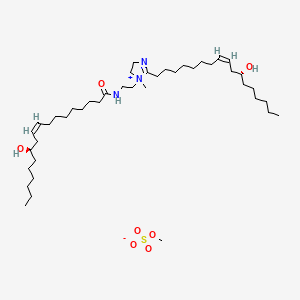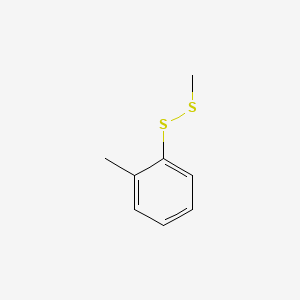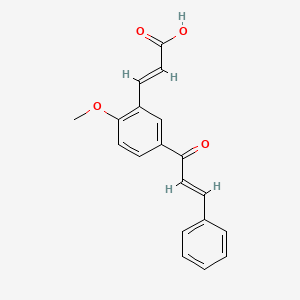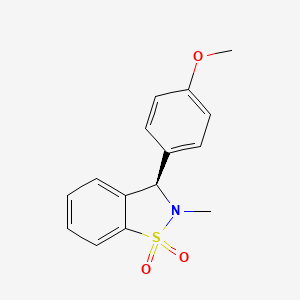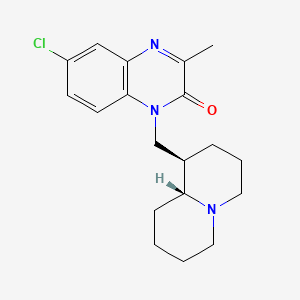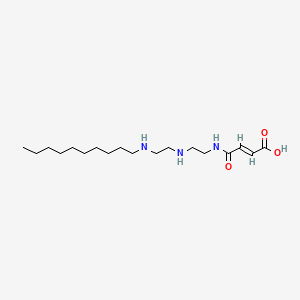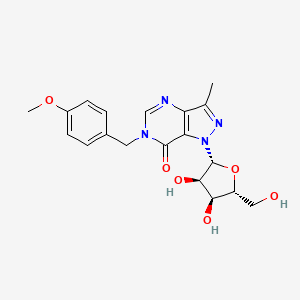
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring. This compound is notable for its unique structure, which includes an aminopropyl group and a methoxy group. Phenolic compounds are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile under specific conditions. For instance, the reaction of an aryl halide with potassium hydroxide (KOH) in a biphasic solvent system like 1,4-dioxane/water can yield phenolic compounds . Another method involves the hydroxylation of aryl halides using a nickel catalyst and water as the hydroxyl source .
Industrial Production Methods
Industrial production of phenolic compounds often employs catalytic processes. For example, the palladium-catalyzed synthesis of phenols from aryl halides using monophosphine-based catalysts is a widely used method . Additionally, the cumene process, which involves the oxidation of cumene to cumene hydroperoxide followed by acid-catalyzed cleavage, is a significant industrial method for producing phenol .
化学反応の分析
Types of Reactions
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones or other oxidation products.
Reduction: Reduction reactions can convert phenolic compounds to their corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common for phenolic compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typical
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Products like 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol
科学的研究の応用
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of phenol, 4-((2S)-2-aminopropyl)-2-methoxy- involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
類似化合物との比較
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- can be compared with other phenolic compounds such as:
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
Catechol: A dihydroxybenzene with two hydroxyl groups in ortho positions.
Resorcinol: A dihydroxybenzene with hydroxyl groups in meta positions
Uniqueness
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds .
特性
CAS番号 |
150200-03-6 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
4-[(2S)-2-aminopropyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m0/s1 |
InChIキー |
GPBOYXOSSQEJBH-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)OC)N |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


